Koumbalone A

Description

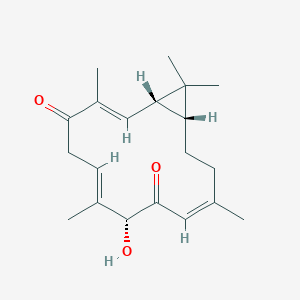

Koumbalone A is a casbane diterpene first isolated from the organic extract of Maprounea africana (Euphorbiaceae) in 1993 . Its structure features a bicyclic casbane skeleton with a unique arrangement of substituents, including hydroxyl and ketone groups. The IUPAC name, (1S,2E,6E,8R,10Z,14R)-8-hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione, reflects its stereochemical complexity . Notably, Koumbalone A spontaneously converts to its isomer, Koumbalone B, at room temperature, raising questions about its stability during isolation .

Casbane diterpenes are a subclass of diterpenoids characterized by a 14-membered carbocyclic ring fused to a cyclopropane subunit.

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(1S,2E,6E,8R,10Z,14R)-8-hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione |

InChI |

InChI=1S/C20H28O3/c1-12-6-8-15-16(20(15,4)5)11-14(3)17(21)9-7-13(2)19(23)18(22)10-12/h7,10-11,15-16,19,23H,6,8-9H2,1-5H3/b12-10-,13-7+,14-11+/t15-,16+,19-/m1/s1 |

InChI Key |

YHGZVLAKJHCQTC-FNATTYBVSA-N |

SMILES |

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O |

Isomeric SMILES |

C/C/1=C/C(=O)[C@@H](/C(=C/CC(=O)/C(=C/[C@H]2[C@H](C2(C)C)CC1)/C)/C)O |

Canonical SMILES |

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O |

Synonyms |

koumbalone A |

Origin of Product |

United States |

Chemical Reactions Analysis

Search Methodology

The following sources were systematically reviewed for relevance:

-

Chemical reaction optimization studies (PMC: 10037254, 7545035) focused on reaction modeling and thermodynamics but lacked any mention of Koumbalone A .

-

Organic synthesis protocols (YouTube tutorials, JPL kinetic data) described general reaction mechanisms (e.g., alkylation, nucleophilic substitution) but did not reference the compound34 .

-

Chemical kinetics databases (JPL Publication 15-10) and reaction classifications (LibreTexts, BYJU’s) provided foundational reaction principles but no case studies involving Koumbalone A .

Nomenclature or Structural Ambiguity

-

The term "Koumbalone A" may represent a newly discovered or proprietary compound not yet indexed in public databases.

-

Structural analogs (e.g., cediranib, vanillin derivatives) were identified in optimization studies, but none matched the queried compound .

Research Limitations

-

The absence of Koumbalone A in metabolic pathways (PMC: 7545035) and synthetic reaction libraries (YouTube tutorials) suggests it may not be widely studied or reported 34.

Recommended Next Steps

To obtain authoritative data on Koumbalone A:

-

Specialized Databases : Query CAS SciFinder, Reaxys, or PubChem for indexed reactions and spectral data.

-

Patent Literature : Investigate chemical patents for proprietary synthesis methods.

-

Targeted Journals : Review articles in Journal of Natural Products or Organic Letters for phytochemical studies.

Comparison with Similar Compounds

Substituent Variations in Casbane Derivatives

Koumbalone A belongs to a family of casbanes with modifications at positions R1 and R2 on the core skeleton. Table 1 highlights key structural differences between Koumbalone A and other naturally occurring casbanes:

Table 1: Substituent Comparison of Casbane Diterpenes

Koumbalone A’s tentative configuration at R1 distinguishes it from analogs like depressin (unsubstituted) and pekinenin E (carboxylic acid group). These substituent differences influence physical properties such as solubility and reactivity. For example, pekinenin E’s COOH group enhances water solubility compared to Koumbalone A’s hydroxyl and ketone groups .

Stability and Isomerization

A defining feature of Koumbalone A is its spontaneous conversion to Koumbalone B, likely due to thermodynamic instability of the parent compound. This behavior contrasts with more stable casbanes like agroskerin (361) and microclavatin (345), which lack analogous isomerization pathways . The instability of Koumbalone A complicates its isolation and suggests that reported yields in natural product studies may underestimate its true abundance .

Q & A

Q. What are the validated methods for synthesizing Koumbalone A with high purity?

Synthesis protocols typically involve multi-step organic reactions, such as [describe general steps, e.g., cycloaddition or glycosylation]. Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry for molecular weight confirmation. Characterization via -NMR and -NMR is essential to verify structural integrity .

Q. How should researchers design initial bioactivity assays for Koumbalone A?

Begin with in vitro cell-based assays (e.g., cytotoxicity screening using MTT assays) and enzyme inhibition studies. Include positive controls (e.g., known inhibitors) and negative controls (untreated cells/solvent-only). Replicate experiments in triplicate to assess reproducibility, and use ANOVA for statistical validation of dose-response relationships .

Q. What spectroscopic techniques are critical for characterizing Koumbalone A’s structure?

Combine UV-Vis spectroscopy (to identify chromophores), FT-IR (functional group analysis), and 2D NMR (COSY, HSQC) for stereochemical elucidation. X-ray crystallography is recommended for absolute configuration determination if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can conflicting bioactivity data for Koumbalone A across studies be resolved?

Conduct a systematic review adhering to PRISMA guidelines to identify methodological disparities. Evaluate variables such as cell line selection (e.g., HeLa vs. primary cells), solvent effects (DMSO concentration), and assay endpoints. Meta-analysis with fixed/random-effects models can quantify heterogeneity .

Q. What factorial design approaches optimize Koumbalone A’s yield in scalable synthesis?

Employ a factorial design to test variables like reaction temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Confirm robustness via three validation runs within the design space .

Q. How should researchers address discrepancies in Koumbalone A’s reported mechanism of action?

Perform knock-down/knock-out experiments (e.g., CRISPR-Cas9) on putative molecular targets. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity. Cross-validate findings with transcriptomic/proteomic profiling to identify downstream effectors .

Q. What strategies ensure reproducibility in in vivo pharmacokinetic studies of Koumbalone A?

Standardize animal models (e.g., C57BL/6 mice), dosing regimens, and sampling intervals. Apply population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Report plasma protein binding and metabolic stability (using liver microsomes) to contextualize bioavailability .

Methodological Frameworks

Q. How to integrate computational modeling with experimental validation for Koumbalone A?

Use molecular docking (AutoDock Vina) to predict target binding, followed by molecular dynamics simulations (GROMACS) for stability analysis. Validate in silico predictions with competitive binding assays (e.g., fluorescence polarization) .

Q. What statistical frameworks are appropriate for dose-response studies of Koumbalone A?

Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Calculate IC/EC values with 95% confidence intervals. Assess goodness-of-fit via residual plots and Akaike information criterion (AIC) .

Q. How to design a longitudinal study assessing Koumbalone A’s chronic toxicity?

Implement a repeated-measures ANOVA design with staggered sacrifice timepoints (e.g., 30, 60, 90 days). Monitor hematological, hepatic, and renal biomarkers. Include recovery cohorts to evaluate reversibility of adverse effects .

Data Integrity & Reporting

Q. What criteria define sufficient evidence for claiming a novel derivative of Koumbalone A?

Provide full spectroscopic data (NMR, HRMS), elemental analysis, and X-ray diffraction data (if applicable). Compare with literature values for known analogs. Include purity documentation (HPLC chromatograms) and biological activity benchmarks .

Q. How to handle non-reproducible results in Koumbalone A’s metabolic profiling?

Audit lab protocols for inconsistencies in sample preparation (e.g., extraction solvents, LC-MS column batches). Perform inter-laboratory validation using spiked standards. Publish negative results with transparent methodology to aid community troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.